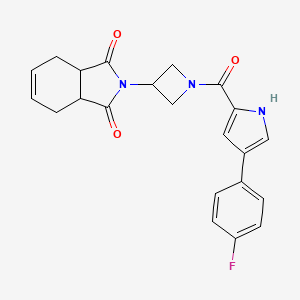

2-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Description

This compound is a structurally complex heterocyclic molecule featuring an azetidine ring linked to a 4-fluorophenyl-pyrrole moiety and a tetrahydroisoindole-dione scaffold. The isoindole-dione system may influence solubility and electronic properties, making this compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-[1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O3/c23-15-7-5-13(6-8-15)14-9-19(24-10-14)22(29)25-11-16(12-25)26-20(27)17-3-1-2-4-18(17)21(26)28/h1-2,5-10,16-18,24H,3-4,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWDQILGJAWASA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic molecule with potential pharmacological applications. Its structure features multiple active moieties that may contribute to various biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the biological activity of this compound by synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound can be broken down into several key components:

- Azetidine ring : Known for its role in various biological activities.

- Pyrrole moiety : Associated with neuroactive properties and potential as a scaffold for drug development.

- Isoindole structure : Often linked with anticancer activity.

Anticancer Activity

Recent studies have indicated that derivatives of compounds containing pyrrole and isoindole structures exhibit significant anticancer properties. For example:

- In vitro studies have shown that similar compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. These compounds often act by disrupting tubulin polymerization, leading to cell cycle arrest and apoptosis .

Neuropharmacological Effects

The presence of the 4-fluorophenyl group suggests potential interactions with neurotransmitter systems:

- Compounds with similar structures have been investigated for their effects on serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive function .

- Research indicates that modifications in the pyrrole ring can enhance receptor binding affinity and selectivity.

Study 1: Antiproliferative Effects

In a study examining a series of azetidinone derivatives, compounds structurally related to our target compound demonstrated significant antiproliferative effects against MCF-7 cells. The mechanism involved inhibition of tubulin assembly and destabilization of microtubules, which are critical for mitosis .

Study 2: Receptor Binding Affinity

Another investigation focused on the binding affinity of pyrrole derivatives to serotonin receptors. The results indicated that modifications at the 4-position of the phenyl ring significantly enhanced binding to 5-HT6 receptors, suggesting that our compound may exhibit similar or enhanced activity due to its unique structure .

Data Tables

The proposed mechanisms for the biological activity of the compound include:

- Inhibition of Microtubule Assembly : Similar compounds have shown to disrupt microtubule dynamics, leading to cell cycle arrest.

- Receptor Modulation : The fluorinated phenyl group may enhance interactions with neurotransmitter receptors, potentially improving cognitive function or affecting mood disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs identified in the evidence:

Structural Analysis

- Azetidine vs.

- Fluorophenyl Positioning : All analogs share a 4-fluorophenyl group, but its attachment varies (e.g., carbonyl-linked in vs. direct ring substitution in ), altering electronic effects.

- Dione Systems : The tetrahydroisoindole-dione in the target compound may confer distinct solubility profiles compared to the spiro-dione systems in .

Crystallographic Insights

Q & A

Q. What are the common synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the coupling of 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid to an azetidine derivative using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in aprotic solvents like DMF. Subsequent cyclization steps may employ acidic or thermal conditions to form the isoindole-dione core. Key intermediates are characterized via:

Q. Which analytical techniques are critical for verifying the compound’s structural integrity?

Beyond NMR and MS:

Q. How is the compound’s biological activity initially screened in academic research?

Standard protocols include:

- In vitro antimicrobial assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria.

- Anticancer activity : Cell viability assays (e.g., MTT) using human cancer cell lines (e.g., HeLa, MCF-7).

- Dose-response studies : IC determination to quantify potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Modular substitutions : Replace the fluorophenyl group with electron-withdrawing/donating groups (e.g., Cl, NO) to enhance binding affinity.

- Computational docking : Use tools like AutoDock to predict interactions with target proteins (e.g., kinases, bacterial enzymes).

- In vivo pharmacokinetics : Assess bioavailability and metabolic stability via LC-MS/MS in rodent models .

Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify protein targets.

- Transcriptomics : RNA-seq to track gene expression changes post-treatment.

- Molecular Dynamics Simulations : Study binding stability with target receptors over nanosecond timescales .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Replicate assays : Use orthogonal methods (e.g., ATP-based luminescence vs. resazurin assays for cytotoxicity).

- Control variables : Standardize cell culture conditions, solvent concentrations (e.g., DMSO ≤0.1%), and compound purity (HPLC ≥95%).

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier results .

Q. What experimental frameworks assess the compound’s environmental impact and degradation pathways?

- Environmental fate studies : Track distribution in soil/water matrices via LC-MS and assess biodegradability using OECD 301 guidelines.

- Ecotoxicology : Daphnia magna or zebrafish embryo assays to evaluate acute/chronic toxicity.

- Photolysis studies : Expose the compound to UV light to simulate sunlight-driven degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.